Cas no 21863-57-0 (2-(quinolin-3-yl)acetonitrile)

2-(quinolin-3-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolineacetonitrile
- 2-(quinolin-3-yl)acetonitrile
- 21863-57-0
- AMNPNQPJCREQBE-UHFFFAOYSA-N
- SCHEMBL1999657
- Quinolin-3-yl-acetonitrile
- DA-25523
- Z1198162168
- SB68163
- 2-quinolin-3-ylacetonitrile
- AKOS006277526
- EN300-141472
-
- MDL: MFCD03412550
- Inchi: InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2
- InChI Key: AMNPNQPJCREQBE-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=C(CC#N)C=N2
Computed Properties
- Exact Mass: 168.068748264g/mol
- Monoisotopic Mass: 168.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 36.7Ų
2-(quinolin-3-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141472-1.0g |
2-(quinolin-3-yl)acetonitrile |
21863-57-0 | 1g |
$884.0 | 2023-06-07 | ||
Enamine | EN300-141472-10000mg |
2-(quinolin-3-yl)acetonitrile |
21863-57-0 | 90.0% | 10000mg |
$3807.0 | 2023-09-30 | |
Enamine | EN300-141472-100mg |
2-(quinolin-3-yl)acetonitrile |
21863-57-0 | 90.0% | 100mg |
$306.0 | 2023-09-30 | |
Enamine | EN300-141472-250mg |
2-(quinolin-3-yl)acetonitrile |
21863-57-0 | 90.0% | 250mg |
$438.0 | 2023-09-30 | |
Enamine | EN300-141472-5000mg |
2-(quinolin-3-yl)acetonitrile |
21863-57-0 | 90.0% | 5000mg |
$2566.0 | 2023-09-30 | |
Enamine | EN300-141472-50mg |
2-(quinolin-3-yl)acetonitrile |
21863-57-0 | 90.0% | 50mg |
$205.0 | 2023-09-30 | |
Enamine | EN300-141472-2.5g |
2-(quinolin-3-yl)acetonitrile |
21863-57-0 | 2.5g |
$1735.0 | 2023-06-07 | ||
Chemenu | CM227622-10g |
2-(Quinolin-3-yl)acetonitrile |
21863-57-0 | 95% | 10g |
$2151 | 2021-08-04 | |
Chemenu | CM227622-1g |
2-(Quinolin-3-yl)acetonitrile |
21863-57-0 | 95% | 1g |
$632 | 2023-01-02 | |
Chemenu | CM227622-5g |
2-(Quinolin-3-yl)acetonitrile |
21863-57-0 | 95% | 5g |
$1449 | 2021-08-04 |
2-(quinolin-3-yl)acetonitrile Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
Additional information on 2-(quinolin-3-yl)acetonitrile
2-(Quinolin-3-yl)acetonitrile: A Comprehensive Overview
2-(Quinolin-3-yl)acetonitrile, identified by the CAS registry number CAS No. 21863-57-0, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its quinoline core and acetonitrile substituent, has garnered attention due to its unique properties and potential in drug discovery, material science, and synthetic chemistry.
The structure of 2-(Quinolin-3-yl)acetonitrile consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing one nitrogen atom, substituted at the 3-position with an acetonitrile group (-CH₂CN). This substitution pattern imparts the molecule with distinct electronic and steric properties, making it an attractive candidate for various chemical transformations. Recent studies have highlighted its role as a building block in the synthesis of bioactive molecules, particularly in the development of anticancer agents and enzyme inhibitors.
In terms of synthesis, 2-(Quinolin-3-yl)acetonitrile can be prepared through several routes, including nucleophilic aromatic substitution and coupling reactions. One notable method involves the reaction of quinoline derivatives with alkyl halides in the presence of a base or transition metal catalysts. The choice of synthetic pathway depends on the desired regioselectivity and scalability of the process. Researchers have also explored green chemistry approaches to synthesize this compound, emphasizing the use of environmentally friendly solvents and catalysts.
The pharmacological activity of 2-(Quinolin-3-yl)acetonitrile has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anticancer agent, particularly in targeting specific oncogenic pathways. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition against certain kinases involved in tumor growth and metastasis. Additionally, its ability to modulate cellular signaling pathways makes it a promising candidate for the development of targeted therapies.
Beyond pharmacology, 2-(Quinolin-3-yl)acetonitrile has found applications in material science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its nitrogen-containing functional groups enable strong interactions with metal ions, leading to the formation of porous materials with potential applications in gas storage and catalysis. Recent advancements in MOF research have highlighted the importance of such compounds in designing materials with tailored properties for industrial applications.
In terms of analytical characterization, 2-(Quinolin-3-yl)acetonitrile can be analyzed using various spectroscopic techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods provide insights into its molecular structure, purity, and stability under different conditions. High-resolution mass spectrometry (HRMS) is also employed to confirm its molecular formula and molecular weight.
The environmental impact and toxicity profile of 2-(Quinolin-3-yl)acetonitrile are critical considerations for its safe handling and application. Recent toxicological studies have evaluated its acute and chronic toxicity in experimental models, providing valuable data for risk assessment. These studies emphasize the need for proper disposal methods and protective measures during handling to minimize environmental contamination.
In conclusion, 2-(Quinolin-3-yl)acetonitrile, CAS No. 21863-57-0, is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research. Continued exploration into its biological activity and material science applications will undoubtedly yield further breakthroughs in the coming years.
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